4-((4-Chlorophenyl)sulfonyl)benzaldehyde
Overview
Description
“4-((4-Chlorophenyl)sulfonyl)benzaldehyde” is a chemical compound with the molecular formula C13H9ClO3S . It has a molecular weight of 280.73 g/mol . The IUPAC name for this compound is 4-(4-chlorophenyl)sulfonylbenzaldehyde .
Synthesis Analysis
While specific synthesis methods for “4-((4-Chlorophenyl)sulfonyl)benzaldehyde” were not found, a related compound, “4-chlorosulfonyl-benzoic acid”, has been synthesized by heating a mixture to 40°C for 2 hours . The reaction mixture was then poured into ice water, filtered, and dried to afford the product .Molecular Structure Analysis
The compound has a complex structure with a sulfonyl group attached to a benzaldehyde group . The InChI string for this compound is InChI=1S/C13H9ClO3S/c14-11-3-7-13(8-4-11)18(16,17)12-5-1-10(9-15)2-6-12/h1-9H . The canonical SMILES representation is C1=CC(=CC=C1C=O)S(=O)(=O)C2=CC=C(C=C2)Cl .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³ . It has a boiling point of 463.4±30.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 72.5±3.0 kJ/mol . The flash point is 234.1±24.6 °C . The compound has a molar refractivity of 70.1±0.4 cm³ . It has 3 hydrogen bond acceptors and 0 hydrogen bond donors . It has 3 freely rotating bonds . The topological polar surface area is 59.6 Ų .Scientific Research Applications
Synthesis of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
- Summary of Application : This research involved the design and synthesis of novel compounds, which contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
- Methods of Application : The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .
- Results or Outcomes : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens .
Synthesis of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives
- Summary of Application : This research reported the multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .
- Results or Outcomes : The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna. Also, in silico studies regarding their potential mechanism of action and toxicity were performed .
Synthesis of Functionalized α,β-Unsaturated Ketones
- Summary of Application : This research developed a simple and direct method for the Claisen-Schmidt reaction to prepare functionalized α,β-unsaturated ketones .
- Methods of Application : Microwave irradiation of aldehydes with acetone was used to produce benzalacetones selectively without self-condensation product in very short reaction times and good yields .
- Results or Outcomes : The method provided a selective and efficient way to synthesize benzalacetones .
Synthesis of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives
- Summary of Application : This research reported the multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .
- Results or Outcomes : The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna. Also, in silico studies regarding their potential mechanism of action and toxicity were performed .
Synthesis of Functionalized α,β-Unsaturated Ketones
- Summary of Application : This research developed a simple and direct method for the Claisen-Schmidt reaction to prepare functionalized α,β-unsaturated ketones .
- Methods of Application : Microwave irradiation of aldehydes with acetone was used to produce benzalacetones selectively without self-condensation product in very short reaction times and good yields .
- Results or Outcomes : The method provided a selective and efficient way to synthesize benzalacetones .
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives
- Summary of Application : This research reported the multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .
- Results or Outcomes : The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna. Also, in silico studies regarding their potential mechanism of action and toxicity were performed .
Safety And Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3S/c14-11-3-7-13(8-4-11)18(16,17)12-5-1-10(9-15)2-6-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBVLYDUSHDJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355201 | |
Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)sulfonyl)benzaldehyde | |
CAS RN |
77422-24-3 | |
Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77422-24-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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